molecular formula C7H4N4S2 B14699183 [1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazol-7-amine CAS No. 20613-68-7

[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazol-7-amine

Katalognummer: B14699183
CAS-Nummer: 20613-68-7
Molekulargewicht: 208.3 g/mol
InChI-Schlüssel: UZABMGKTBOKEPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazol-7-amine is a heterocyclic compound that features a fused ring system containing both thiazole and benzothiadiazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazol-7-amine typically involves the annulation of thiazole and benzothiadiazole rings. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzothiazole with suitable aldehydes and active methylene compounds in the presence of a catalyst like vanadium oxide loaded on fluorapatite can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of heterogeneous catalysts are often employed to achieve high yields and environmentally friendly processes .

Analyse Chemischer Reaktionen

Types of Reactions

[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazol-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazol-7-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials and catalysts .

Wirkmechanismus

The mechanism of action of [1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazol-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit topoisomerase I, leading to DNA damage and cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazol-7-amine is unique due to its specific ring fusion and the presence of both thiazole and benzothiadiazole moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Eigenschaften

CAS-Nummer

20613-68-7

Molekularformel

C7H4N4S2

Molekulargewicht

208.3 g/mol

IUPAC-Name

[1,3]thiazolo[5,4-g][2,1,3]benzothiadiazol-7-amine

InChI

InChI=1S/C7H4N4S2/c8-7-9-6-4(12-7)2-1-3-5(6)11-13-10-3/h1-2H,(H2,8,9)

InChI-Schlüssel

UZABMGKTBOKEPD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NSN=C2C3=C1SC(=N3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.